N-(5-aminopyridin-2-yl)-N-methylacetamide

Beschreibung

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

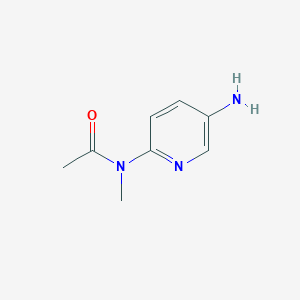

This compound exhibits a well-defined molecular structure characterized by the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 grams per mole. The compound features a pyridine ring substituted with an amino group at the 5-position and an N-methylacetamide moiety attached at the 2-position of the pyridine ring. The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)N(C)C1=NC=C(C=C1)N, which clearly delineates the connectivity between the acetamide carbonyl group, the methyl substituent on the nitrogen, and the aminopyridine ring system.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components. The primary name, this compound, indicates that the acetamide nitrogen is substituted with both a methyl group and a 5-aminopyridin-2-yl group. This nomenclature system provides unambiguous identification of the compound and distinguishes it from related structural isomers and analogues within the acetamide-pyridine family.

The structural analysis reveals that the compound possesses three nitrogen atoms within its framework: one pyridine nitrogen, one amino nitrogen, and one amide nitrogen. This nitrogen-rich structure contributes to the compound's chemical reactivity and potential for forming hydrogen bonds, which may influence its biological activity and synthetic utility. The presence of the amino group at the 5-position of the pyridine ring creates opportunities for further functionalization and derivatization, making this compound valuable as a building block in synthetic chemistry.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine-based synthetic methodologies. Pyridine itself was first isolated by Thomas Anderson in 1849 through the pyrolysis of animal bones, marking the beginning of systematic pyridine chemistry. Anderson's discovery of this basic heterocyclic compound laid the foundation for subsequent developments in nitrogen-containing heterocyclic chemistry and established pyridine as a fundamental building block in organic synthesis.

The historical progression of pyridine chemistry saw significant advancement with the work of Wilhelm Körner and James Dewar in the 1870s, who established the structural relationship between pyridine and benzene through systematic chemical studies. These early investigations demonstrated that pyridine could be viewed as a benzene derivative with one carbon-hydrogen unit replaced by a nitrogen atom, providing the theoretical framework for understanding the reactivity and synthetic potential of pyridine derivatives. The subsequent development of the Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924 provided practical methods for constructing substituted pyridine rings, enabling the synthesis of complex pyridine derivatives including acetamide-substituted variants.

The emergence of aminopyridine chemistry as a distinct field within heterocyclic chemistry occurred in the early twentieth century, driven by the recognition that amino-substituted pyridines possessed unique reactivity patterns and biological activities. Research into aminopyridine derivatives expanded significantly during this period, with investigations focusing on both synthetic methodologies and structure-activity relationships. The development of N-substituted acetamide derivatives of aminopyridines represented a natural extension of this research, combining the established chemistry of acetamide formation with the emerging understanding of pyridine substitution patterns.

Modern synthetic approaches to compounds such as this compound have benefited from advances in catalytic chemistry and protective group strategies. Contemporary methods for synthesizing such compounds often employ transition metal catalysis, including rhodium-catalyzed processes that enable the construction of complex aminopyridine frameworks with high selectivity and efficiency. These methodological advances have made it possible to access previously challenging molecular targets and have expanded the scope of heterocyclic chemistry to include increasingly sophisticated structural motifs.

Position Within Acetamide-Pyridine Hybrid Compounds

This compound occupies a distinctive position within the broader family of acetamide-pyridine hybrid compounds, representing a specific structural class that combines the pharmacophoric features of both acetamide and aminopyridine functionalities. This class of compounds has gained prominence in medicinal chemistry due to the complementary properties contributed by each structural component: the acetamide moiety provides hydrogen bonding capabilities and metabolic stability, while the aminopyridine unit offers aromatic interactions and additional hydrogen bonding sites.

The structural relationship between this compound and related compounds within this family can be understood through systematic comparison of substitution patterns and functional group arrangements. Closely related compounds include N-(5-aminopyridin-2-yl)acetamide, which lacks the N-methyl substitution, and various positional isomers where the amino group is located at different positions on the pyridine ring. These structural variations provide insights into structure-activity relationships and enable the optimization of specific properties such as solubility, binding affinity, and metabolic stability.

The synthetic accessibility of acetamide-pyridine hybrid compounds has been enhanced through the development of efficient coupling reactions and protective group strategies. Modern synthetic approaches often employ acylation reactions between appropriately substituted aminopyridines and activated acetyl derivatives, with careful control of reaction conditions to achieve selective N-methylation when required. Alternative synthetic routes may involve the use of isonitrile-based multicomponent reactions or transition metal-catalyzed processes that enable the construction of complex molecular frameworks in a single synthetic operation.

The biological activity profiles of acetamide-pyridine hybrid compounds have been extensively investigated, with particular attention to their potential as kinase inhibitors and other therapeutic targets. Research has demonstrated that compounds within this structural class can exhibit potent inhibitory activity against cyclin-dependent kinases, particularly Cyclin-Dependent Kinase 9 and Cyclin-Dependent Kinase 7, which are important targets in cancer therapy. The specific structural features of this compound, including the positioning of the amino group and the N-methyl substitution, contribute to its binding affinity and selectivity profile within this target class.

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-(5-aminopyridin-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKLLKQGQQZEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92808-22-5 | |

| Record name | N-(5-aminopyridin-2-yl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of N-(5-aminopyridin-2-yl)-N-methylacetamide is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including involvement in inflammation and pain.

Mode of Action

This compound acts as a selective inhibitor of COX-1. It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition disrupts the production of prostaglandins, leading to a decrease in inflammation and pain.

Biochemical Pathways

By inhibiting COX-1, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, thereby affecting these processes.

Result of Action

The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins. This can result in a reduction of inflammation and pain, as prostaglandins are involved in these processes.

Biologische Aktivität

N-(5-aminopyridin-2-yl)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 165.19 g/mol

- CAS Number: 92808-22-5

This compound primarily functions as a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the arachidonic acid pathway. By inhibiting COX-1, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition can lead to various biochemical effects, including:

- Reduced Inflammation: Lower levels of prostaglandins can alleviate inflammatory responses.

- Analgesic Effects: Potential applications in pain management due to reduced inflammatory mediators.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cell lines, showcasing its potential as an anti-inflammatory and analgesic agent. For example:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant reduction in cell viability |

| A549 | 12 | Induction of apoptosis |

| MCF-7 | 20 | Modulation of cell cycle |

These findings suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Case Studies

- Anti-Cancer Activity: A study evaluated the effects of this compound on lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its role as a potential chemotherapeutic agent .

- Inflammatory Disorders: Another investigation focused on its anti-inflammatory properties in animal models of arthritis. The compound significantly reduced paw edema and inflammatory cytokine levels, demonstrating its therapeutic potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyridine ring have been shown to influence both potency and selectivity towards COX enzymes.

Comparison with Related Compounds

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(5-nitropyridin-2-yl)-N-methylacetamide | COX-1 | 10 |

| N-(pyridin-2-yl)acetamide | COX-2 | 25 |

| N-(5-amino-pyridin-2-yl)-N-methylacetamide | COX-1 | 15 |

The selectivity towards COX enzymes is critical for minimizing side effects associated with non-selective NSAIDs.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(5-aminopyridin-2-yl)-N-methylacetamide serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Preparation of Heterocyclic Compounds : The compound can be utilized as a precursor for synthesizing various heterocycles.

- Pharmaceutical Development : It is involved in the development of new pharmaceuticals due to its ability to modify biological pathways.

Biology

In biological research, this compound has several applications:

- Enzyme-Substrate Interaction Studies : It is employed to study interactions between enzymes and substrates, providing insights into enzyme mechanisms.

- Receptor Binding Studies : The compound acts as a ligand in receptor binding assays, helping to elucidate receptor functions and signaling pathways.

- Fluorescent Probes : It is used in developing fluorescent probes for imaging applications, enhancing visualization techniques in biological research.

Medicine

The medicinal properties of this compound are under investigation:

- Cytotoxic Activity : Research indicates it exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

This suggests potential for therapeutic applications in oncology.

- Enzyme Inhibition : The compound has shown inhibitory activity against myeloperoxidase (MPO), an enzyme linked to inflammatory diseases:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.18 |

This highlights its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating that modifications to its structure could enhance efficacy. The findings indicated moderate cytotoxicity against HepG2 and MDA-MB-231 cell lines, emphasizing the role of the aminopyridine moiety in mediating these effects.

Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects on MPO, confirming its potential therapeutic application for inflammatory diseases. The IC50 value obtained (0.18 µM) indicates strong inhibition capability .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound’s key distinction lies in its 5-amino-pyridin-2-yl substituent. Below is a comparative analysis of structurally related N-methylacetamide derivatives:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound enhances solubility in polar solvents and facilitates hydrogen bonding, unlike electron-withdrawing groups (e.g., nitro in , chloro in ), which reduce electron density on the pyridine ring and may hinder nucleophilic reactions .

- Steric Effects: Bulky substituents (e.g., phenylsulfanyl in ) increase molecular weight and reduce membrane permeability compared to the compact amino group in the target compound.

Physicochemical and Reactivity Profiles

Hydrolysis Behavior :

- N-Methylacetamide derivatives undergo hydrolysis on CeO₂ surfaces via C–N bond scission . The amino group in the target compound may slow hydrolysis compared to N-methylacetamide due to resonance stabilization of the amide bond.

Vorbereitungsmethoden

Starting Material and Amination

The synthesis often starts from 2-aminopyridine derivatives or protected forms such as 5-benzyloxy-pyridin-3-amine, which undergo regioselective amination or deprotection to yield the 5-aminopyridin-2-yl intermediate.

- Example : 5-(Benzyloxy)pyridine-3-amine can be prepared and then subjected to hydrogenolysis to remove the benzyl protecting group, yielding 5-aminopyridin-2-ylamine derivatives. This step is typically performed under hydrogen atmosphere with Pd(OH)2 catalyst in methanol at room temperature for about 12 hours, resulting in quantitative yields of the free amino compound.

N-Acylation to Form Acetamide

The free amine is then acylated using acyl chlorides, such as acetyl chloride, in the presence of a base like triethylamine. This reaction is generally carried out in an aprotic solvent such as tetrahydrofuran or dichloromethane at room temperature.

- Typical conditions :

- 5-aminopyridin-2-yl compound (1 equiv)

- Acetyl chloride (4 equiv)

- Triethylamine (5 equiv)

- Solvent: Tetrahydrofuran or dichloromethane

- Stirring at room temperature for 1 hour

- Work-up : Concentration, aqueous extraction, and drying over sodium sulfate yield crude acetamide product with yields ranging from 60% to 90%.

Methylation of the Amide Nitrogen

The N-methylation step involves selective methylation of the nitrogen atom on the acetamide group without affecting the aromatic amine. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Note : Detailed protocols for this step are less frequently reported explicitly but typically involve mild bases and controlled temperatures to avoid overalkylation or quaternization.

Alternative Synthetic Routes and Catalytic Reductions

In some synthetic routes, intermediates such as pyridinium N-(pyridin-2-yl)aminides are employed, which are then subjected to catalytic reduction.

- Catalytic reduction system : Formic acid/triethylamine mixture with Pt/C catalyst.

- Using 5% Pt/C catalyst yields the aminopyridine product in about 28% yield, while 1% Pt/C gives about 21% yield.

- The reduction selectively cleaves N-N bonds, preserving the desired aminopyridine structure.

Representative Reaction Data Table

Analytical and Purity Considerations

- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with typical area percentages exceeding 90% for key intermediates.

- Nuclear magnetic resonance (NMR) spectroscopy (1H NMR) confirms the structure and regioselectivity of the products.

- Extraction and pH adjustments during work-up are critical to isolate the free base or salt forms of the intermediates and final product, ensuring stability and purity.

Summary of Research Findings

- The preparation of N-(5-aminopyridin-2-yl)-N-methylacetamide involves a multi-step synthesis starting from protected or unprotected aminopyridines.

- N-acylation with acetyl chloride under mild conditions provides the acetamide intermediate efficiently.

- Catalytic hydrogenolysis and reduction steps are used to manipulate protecting groups and intermediates.

- Methylation of the amide nitrogen requires careful control to achieve selectivity.

- Reaction monitoring by HPLC and NMR is essential for optimizing yields and purity.

- Yields vary depending on catalysts and conditions but generally range from moderate to high (60-90% for acylation, quantitative for hydrogenolysis).

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide group (δ ~2.0 ppm for CH₃, ~168 ppm for carbonyl) and pyridine ring protons .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 179.21 g/mol) and fragmentation patterns .

How can computational methods predict the biological activity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- Molecular Docking : Simulate interactions with targets (e.g., enzymes) using software like AutoDock Vina. For example, the pyridine ring may engage in π-π stacking with aromatic residues .

- MD Simulations : Evaluate stability in biological membranes or protein complexes over nanosecond timescales .

What strategies mitigate low solubility of this compound in biological assays?

Q. Advanced

- Co-solvents : Use DMSO or PEG-400 (<10% v/v) to enhance aqueous solubility without denaturing proteins .

- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving bioavailability .

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the pyridine ring while retaining bioactivity .

How do reaction mechanisms for derivatization of this compound differ under nucleophilic vs. electrophilic conditions?

Q. Advanced

- Nucleophilic Substitution : The amino group on the pyridine ring reacts with electrophiles (e.g., alkyl halides) in polar aprotic solvents (DMF, THF) at 60–80°C .

- Electrophilic Acylation : The acetamide carbonyl can undergo hydrolysis to regenerate the amine, which then reacts with acylating agents .

Kinetic studies (e.g., monitoring by TLC or in-situ IR) reveal rate-determining steps and intermediates .

What are the key functional groups influencing the compound’s reactivity in medicinal chemistry applications?

Q. Basic

- 5-Aminopyridin-2-yl Group : The aromatic amine participates in hydrogen bonding with biological targets (e.g., kinase active sites) .

- N-Methylacetamide : The methyl group reduces steric hindrance, while the carbonyl acts as a hydrogen-bond acceptor .

Modifications to these groups alter pharmacokinetics (e.g., logP, metabolic stability) .

How can researchers identify biological targets for this compound?

Q. Advanced

- Affinity Chromatography : Immobilize the compound on resins to pull down binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative targets (e.g., receptors) .

- Mutagenesis Studies : Compare activity in wild-type vs. mutant enzymes to identify critical interaction residues .

Notes

- Contradictions : and highlight differing optimal temperatures for acylation (room temp vs. 0°C). Pilot reactions are recommended to determine ideal conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.